Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts against human immunodeficiency virus type 1 (HIV-1) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It functions by binding to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA to proviral DNA, a crucial step in the HIV-1 lifecycle [, , ]. This mechanism distinguishes Delavirdine from nucleoside reverse transcriptase inhibitors (NRTIs), which act as competitive inhibitors of viral RNA and require intracellular phosphorylation []. Delavirdine's primary research application is in understanding HIV-1 resistance mechanisms and exploring potential combination therapies to combat HIV-1 infection.
Limited information regarding the physical and chemical properties of Delavirdine was found in the provided papers. One study determined its dissociation constant (pKa) to be 4.635 and its partition coefficient (logP) in n-octanol to be 2.907, indicating its weak acidic nature and lipophilic property []. Delavirdine's pH-dependent solubility is also highlighted in a study investigating its interaction with Didanosine, where the buffering agents in Didanosine formulations were found to potentially reduce Delavirdine absorption [].
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3